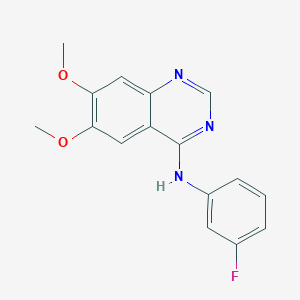
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Vue d'ensemble
Applications De Recherche Scientifique
1. Synthesis and Pharmaceutical Development
In the realm of organic chemistry and pharmaceutical development, N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine and its derivatives have been synthesized and studied for various purposes. For instance, Yoshida et al. (2014) describe the development of a practical and scalable synthetic route for YM758 monophosphate, a molecule closely related to N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. This synthesis is crucial for the large-scale production of this compound, which is a potent If current channel inhibitor (Yoshida et al., 2014).
2. Imaging and Diagnostics
In medical imaging, specifically in positron emission tomography (PET), derivatives of N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine have shown potential. Chen et al. (2012) synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives as potential PET imaging agents for tumor detection. Their study demonstrated promising results in tumor imaging, suggesting the application of these compounds in oncological diagnostics (Chen et al., 2012).
3. Antibacterial Research
In antibacterial research, the structure and activity of quinazoline derivatives have been explored. Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, leading to compounds with potent antibacterial activities against a variety of bacteria. This study underscores the potential of quinazoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).
4. Anticancer Research
Quinazoline derivatives have been evaluated for their anticancer properties. Mphahlele et al. (2018) synthesized a series of indole-aminoquinazolines, which showed significant cytotoxicity against various human cancer cell lines. These compounds also exhibited inhibitory activity towards epidermal growth factor receptor (EGFR), suggesting their potential in cancer therapy (Mphahlele et al., 2018).
5. Neuropharmacological Potential
In neuropharmacology, the potential of quinazoline derivatives has been studied. Sirisoma et al. (2009) discovered a compound derived from 4-anilinoquinazolines, which was found to be a potent apoptosis inducer and showed high efficacy in mouse xenograft cancer models, including brain cancer models. This indicates the potential of these compounds in treating neurological cancers (Sirisoma et al., 2009).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWBDVRBHHFDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363059 | |
| Record name | 11N-112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
CAS RN |
202475-55-6 | |
| Record name | 11N-112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B1621414.png)

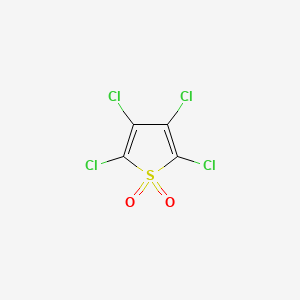
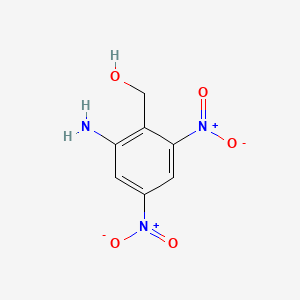

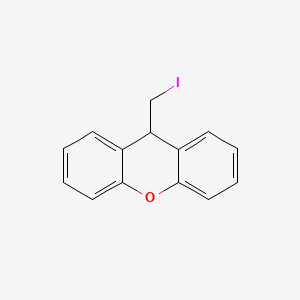
![(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1621422.png)
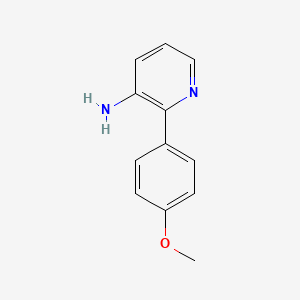

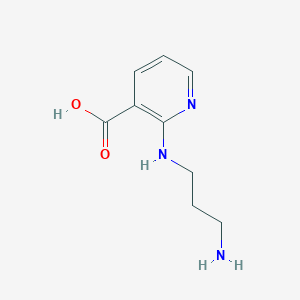
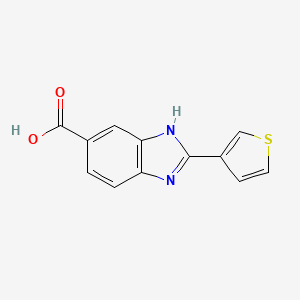

![N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1621435.png)